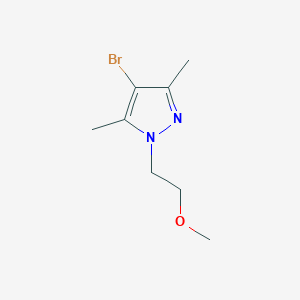
5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine
Descripción general
Descripción
5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine is a chemical compound with the CAS Number: 1249608-32-9 . It has a molecular weight of 289.56 and its IUPAC name is 5-bromo-2-chloro-3-(1-pyrrolidinylcarbonyl)pyridine .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, often involves the N-heterocyclization of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrClN2O/c11-7-5-8(9(12)13-6-7)10(15)14-3-1-2-4-14/h5-6H,1-4H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Halogenated Pyridine and Pyrimidine Derivatives
Synthesis and Characterization : The study of halogenated pyridine and pyrimidine derivatives, such as 5-Bromo-2-(trifluoromethyl)pyridine, has been focused on spectroscopic characterization, density functional theory (DFT) analysis, and their non-linear optical (NLO) properties. These compounds show promise in materials science and optical applications due to their unique electronic and structural properties (H. Vural & M. Kara, 2017).
Catalysis and Organic Synthesis : Research into the catalytic applications of halogenated pyridines includes selective amination, where 5-bromo-2-chloropyridine was utilized to achieve high yields and chemoselectivity in producing aminopyridines. This work demonstrates the utility of halogenated pyridines in facilitating specific organic transformations, which are crucial in pharmaceutical synthesis and material science (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Liquid Crystalline Materials : The synthesis of liquid crystalline compounds often involves halogenated pyridines as key intermediates. Studies on pyridine-containing liquid crystalline materials highlight the role of such compounds in developing new materials with specific optical and electronic properties, relevant to display technologies and advanced materials science (W. Chia, S. Shen, & Hong‐Cheu Lin, 2001).
Pharmaceutical and Biological Research : While direct applications in pharmaceuticals and biology for 5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine are not documented in the provided papers, the structural motifs of halogenated pyridines and pyrimidines are frequently explored for their biological activities, including antimicrobial, antiviral, and enzyme inhibition properties. Such research underlines the potential of halogenated pyridine derivatives in drug discovery and medicinal chemistry.
Safety and Hazards
The safety information available indicates that 5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mecanismo De Acción
Target of Action
Pyridine derivatives, such as “5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine”, are often used in pharmaceuticals and agrochemicals . They can have a wide range of targets depending on their specific structures and functional groups.
Mode of Action
The mode of action of a compound depends on its specific structure and the target it interacts with. Pyridine derivatives can interact with their targets in various ways, such as by binding to a specific site on a protein or enzyme, thereby altering its function .
Biochemical Pathways
Pyridine derivatives can be involved in a variety of biochemical pathways. The specific pathways affected by “this compound” would depend on its specific targets and mode of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyridine derivatives can have diverse ADME properties .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. These effects could range from altering cellular signaling pathways to affecting the function of specific proteins or enzymes .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, the storage temperature for “this compound” is 2-8°C .
Propiedades
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O/c11-7-5-8(9(12)13-6-7)10(15)14-3-1-2-4-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJWDYNITVXSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)
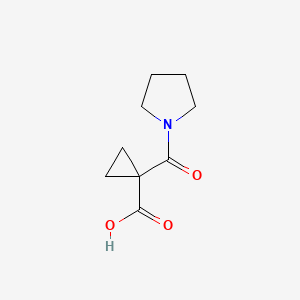
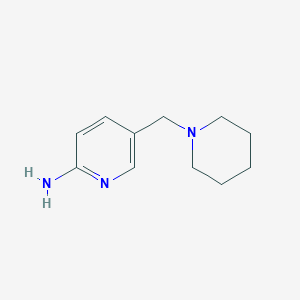
![[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1527298.png)

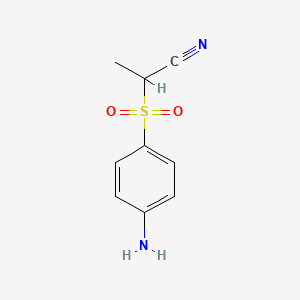
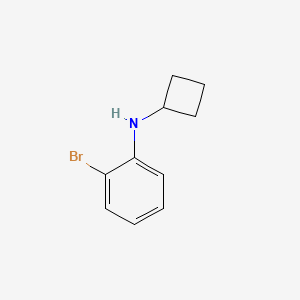



![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527307.png)
